Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate
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Overview
Description
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is a solid substance that is typically stored under inert atmosphere conditions at temperatures between 2-8°C . This compound is used primarily in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate typically involves the reaction of 2-bromothiazole-5-carboxylic acid with tert-butanol and triethylamine (TEA) as a base . The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield aminothiazole derivatives .
Scientific Research Applications
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules or inhibit enzyme activity . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-bromothiazol-5-yl)carbamate
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
- Tert-butyl (4-methylthiazol-2-yl)carbamate
Uniqueness
Tert-butyl ((2-bromothiazol-5-yl)methyl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity . This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-1,3-thiazol-5-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVJDNHDCQSTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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